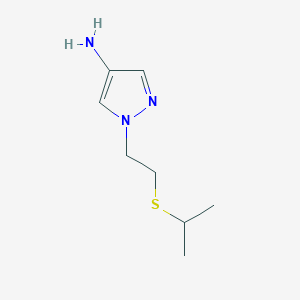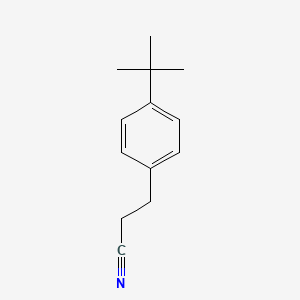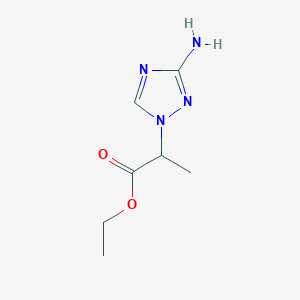
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is a compound of interest in biochemical research. It is known for its unique structure, which includes a benzofuran ring fused with an amino acid backbone. This compound is utilized in various scientific applications due to its potential biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid typically involves the reaction of benzofuran derivatives with amino acids under controlled conditions. One common method involves the use of catalytic and non-catalytic processes to achieve the desired product. For instance, benzofuran derivatives can be synthesized by reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea, followed by further reactions with aromatic aldehydes to produce Schiff bases. These bases, when treated with thioacetic acid and catalytic ZnCl2, yield thiazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of palladium-catalyzed reactions, such as Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, showcases the versatility in synthesizing benzofuran-containing compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is used in various scientific research applications, including:
Chemistry: It is used for fluorescent derivatization of amino acids, enhancing their detection and analysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the synthesis of biologically active molecules and pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of biochemical pathways, influencing processes such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
Cinnabarinic acid: Another benzofuran derivative with distinct biological activity, used as a modulator of immune response.
Uniqueness
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is unique due to its combination of a benzofuran ring with an amino acid backbone and a hydroxyl group. This structure provides it with distinct chemical reactivity and potential biological activity, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)10(13)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9-10,13H,3-4,12H2,(H,14,15) |
InChI Key |
CIZOHJWOTNZLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)




![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)







![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
